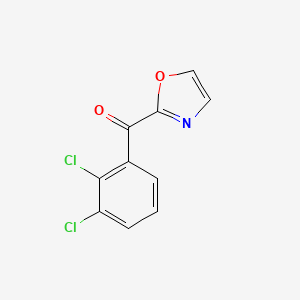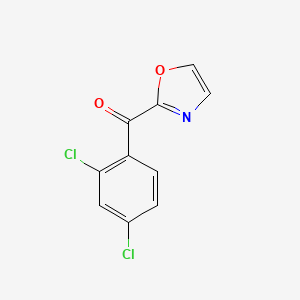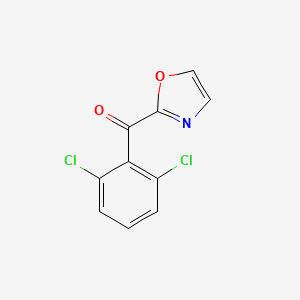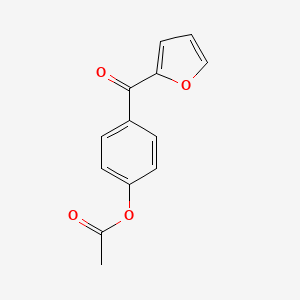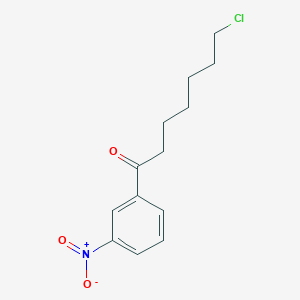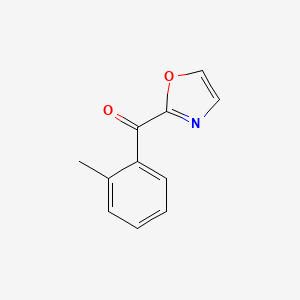
2-(2-Methylbenzoyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylbenzoyl)oxazole is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring . Oxazoles are important in medicinal chemistry due to their wide spectrum of biological activities . The empirical formula of 2-(2-Methylbenzoyl)oxazole is C11H9NO2 and it has a molecular weight of 187.19 .
Synthesis Analysis
Oxazole compounds, including 2-(2-Methylbenzoyl)oxazole, can be synthesized using various methods. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
Oxazoles, including 2-(2-Methylbenzoyl)oxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions. For instance, they can undergo direct arylation and alkenylation reactions efficiently catalyzed by palladium . They can also undergo a [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methylbenzoyl)oxazole include a molecular weight of 187.19 and a density of 1.171g/cm3 . The boiling point is 328.4ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Metal-Induced Tautomerization and Transmetalation
2-(2-Methylbenzoyl)oxazole and its related compounds, such as oxazole and thiazole molecules, have been investigated for their ability to undergo metal-induced tautomerization. Studies have shown that these molecules can transform into their corresponding carbene tautomers when N-coordinated to manganese(i). This transformation occurs through acid-base reactions, leading to transmetalation to gold(i), offering insights into the behavior of these molecules in heterometallic systems (Ruiz & Perandones, 2009).
Gold-Catalyzed Oxidation Strategy in Oxazole Synthesis
The compound has also been studied in the context of oxazole synthesis. Research indicates that a gold-catalyzed oxidation strategy can be effectively used for the modular synthesis of 2,4-oxazole. The process involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, highlighting the potential of 2-(2-Methylbenzoyl)oxazole in facilitating complex chemical transformations (Luo et al., 2012).
Quantum-Chemical Simulation of Interactions
The interaction of 2-methyl-5,7-dinitrobenzo[d]oxazole, a compound structurally related to 2-(2-Methylbenzoyl)oxazole, with tetrahydride borate ion has been studied using quantum-chemical modeling. This study provides valuable insights into the electronic structure and potential reaction pathways, showcasing the compound's relevance in advanced chemical modeling and simulation (Blokhin et al., 2019).
Structural and Electronic Studies
Further research has explored the spatial and electronic structure of 2-methyl-5,7-dinitrobenzo[d]oxazole, emphasizing its potential in the synthesis of hydride σ-adducts. The findings from quantum-chemical studies align well with experimental data, indicating the robustness of the computational methods used and confirming the potential of such compounds in synthesizing new derivatives with potential biological applications (Mukhtorov et al., 2019).
Zukünftige Richtungen
Oxazole derivatives, including 2-(2-Methylbenzoyl)oxazole, continue to be a significant area of research due to their wide range of biological activities and their potential as therapeutic agents . Future research will likely focus on the synthesis of diverse oxazole derivatives and screening them for various biological activities . Additionally, advancements in synthetic strategies for oxazole derivatives are also a key area of future research .
Eigenschaften
IUPAC Name |
(2-methylphenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)10(13)11-12-6-7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHRYSRGUSAEID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642068 |
Source


|
| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbenzoyl)oxazole | |
CAS RN |
898759-53-0 |
Source


|
| Record name | (2-Methylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

